2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole
Overview
Description
2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C8H3ClF3NS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group and a trifluoromethylthio group attached to a benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating agents under specific conditions. One common method is the reaction of 2-chlorobenzothiazole with trifluoromethylthiolating reagents such as trifluoromethylthiolating salts or trifluoromethylthiolating reagents in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products such as 2-alkoxy-6-((trifluoromethyl)thio)benzo[d]thiazoles.
Oxidation Reactions: Products such as 2-chloro-6-((trifluoromethyl)sulfinyl)benzo[d]thiazole.
Reduction Reactions: Products such as 2-chloro-6-((trifluoromethyl)thio)dihydrobenzo[d]thiazole.
Scientific Research Applications
2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the trifluoromethylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group. This difference can affect the compound’s reactivity and biological activity.
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole: Lacks the sulfur atom in the trifluoromethyl group, which can influence its chemical properties and interactions with biological targets.
2-Chloro-6-fluorobenzo[d]thiazole: Contains a fluorine atom instead of a trifluoromethylthio group, leading to different chemical and physical properties.
The uniqueness of this compound lies in the presence of both a chloro group and a trifluoromethylthio group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethylsulfanyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS2/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFJXPIYUYAUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650152 | |
Record name | 2-Chloro-6-[(trifluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933674-80-7 | |
Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933674-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-[(trifluoromethyl)sulfanyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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